(r)-2,2'-Dichloromethyl-1,1'-binaphthyl
Description
(R)-2,2'-Dichloromethyl-1,1'-binaphthyl is a chiral binaphthyl derivative featuring two chloromethyl (-CH2Cl) substituents at the 2 and 2' positions of the naphthalene rings. These compounds are pivotal in asymmetric synthesis due to their rigid, axially chiral frameworks, which enable high enantioselectivity in transition-metal-catalyzed reactions like hydrogenation and cross-coupling .
Properties
Molecular Formula |
C21H14Cl2 |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
2-chloro-1-(2-chloronaphthalen-1-yl)-3-methylnaphthalene |
InChI |
InChI=1S/C21H14Cl2/c1-13-12-15-7-3-5-9-17(15)20(21(13)23)19-16-8-4-2-6-14(16)10-11-18(19)22/h2-12H,1H3 |
InChI Key |
OSNGMQBQVMNKGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1Cl)C3=C(C=CC4=CC=CC=C43)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Hydrogenation Catalysis
- (R)-BINAP-Ru Complexes: Dichloro[(R)-BINAP]ruthenium(II) achieves >99% enantiomeric excess (ee) in ketone hydrogenation . Comparatively, Tol-BINAP (with p-tolyl groups) shows enhanced activity due to improved electron-donating capacity .
- Diamine-Based Ligands: (R)-1,1'-binaphthyl-2,2'-diamine derivatives, when converted to diamidophosphites, exhibit moderate ee (70–85%) in rhodium-catalyzed hydrogenations .
Cross-Coupling and Arylation
- Phosphine Ligands: BINAP enables Buchwald-Hartwig amination and Suzuki-Miyaura coupling with high turnover numbers (TON > 10,000) .
- Halogenated Derivatives: Brominated binaphthols (e.g., (R)-3,3'-dibromo-1,1'-bi-2-naphthol) serve as chiral auxiliaries but are less effective in metal catalysis due to weaker coordination .
Physical and Chemical Properties
- Stability: Chlorinated and phosphine-containing binaphthyls (e.g., BINAP-Ru complexes) are air-sensitive and require inert storage . Methoxy derivatives (e.g., BINOL analogs) are more stable but less versatile in catalysis .
- Solubility: Dichloromethyl groups may improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar methyl or aryl substituents.
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